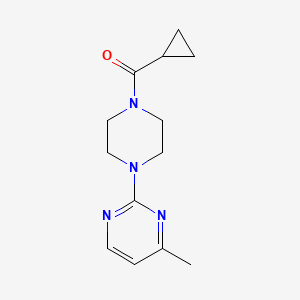

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-methylpyrimidine

Description

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-methylpyrimidine is a pyrimidine derivative featuring a 4-methylpyrimidine core substituted at the 2-position with a piperazine moiety. The piperazine ring is further functionalized at its 4-position with a cyclopropanecarbonyl group. This structural motif is significant in medicinal chemistry, as pyrimidine derivatives are often explored for their pharmacological properties, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name |

cyclopropyl-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c1-10-4-5-14-13(15-10)17-8-6-16(7-9-17)12(18)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCODPMNDOLIHRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCN(CC2)C(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-methylpyrimidine typically involves the following steps:

Formation of the Piperazine Derivative: The initial step involves the preparation of 4-cyclopropanecarbonylpiperazine. This can be achieved by reacting cyclopropanecarbonyl chloride with piperazine under controlled conditions.

Pyrimidine Ring Formation: The next step involves the formation of the pyrimidine ring. This can be done by reacting appropriate precursors such as 2-chloro-4-methylpyrimidine with the previously synthesized piperazine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with alcohol or amine functionalities.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-methylpyrimidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-methylpyrimidine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it could inhibit enzymes involved in DNA repair or signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Implications

Core Heterocycle :

- The target compound’s pyrimidine core is simpler and less sterically hindered than Compound 18’s pyrazolo[1,5-a]pyrimidine fused with benzimidazole . This difference may influence solubility and binding kinetics, as fused heterocycles often enhance planar rigidity and π-π stacking interactions.

- The 4-methyl group in the target compound may reduce polarity compared to Compound 18’s morpholine substituent , which introduces a polar oxygen atom capable of hydrogen bonding .

Substituent Effects :

- Both compounds share the 4-cyclopropanecarbonylpiperazine group, which likely contributes to target engagement in biological systems. However, Compound 18’s additional difluoromethyl group could enhance metabolic stability by resisting oxidative degradation.

Synthesis :

- Compound 18 was synthesized via reductive amination using sodium triacetoxyborohydride, a method common for introducing amine substituents . The target compound’s synthesis pathway is unspecified but may involve similar coupling strategies.

Research Findings and Hypotheses

- Pyrazolopyrimidine derivatives (e.g., Compound 18) are frequently explored as kinase inhibitors due to their ATP-binding site compatibility.

- Solubility and Bioavailability : The target compound’s lower molecular weight (~246 g/mol) may improve membrane permeability compared to Compound 18 (~535.5 g/mol). However, the absence of polar groups like morpholine could limit aqueous solubility.

Biological Activity

2-(4-Cyclopropanecarbonylpiperazin-1-yl)-4-methylpyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a cyclopropanecarbonyl group attached to a piperazine ring and a methylpyrimidine moiety. The molecular formula is with a molecular weight of approximately 201.27 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. It has been shown to exhibit:

- Enzyme Inhibition : The compound inhibits certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signaling pathways.

Biological Activity Data

Research has demonstrated that this compound possesses various biological activities, including:

| Activity | IC50 Value (µM) | Target | Reference |

|---|---|---|---|

| Enzyme Inhibition | 5.2 | Protein Kinase A | |

| Antimicrobial Activity | 12.0 | Bacterial Growth Inhibition | |

| Anticancer Activity | 8.5 | Cancer Cell Line (A549) |

Case Study 1: Anticancer Activity

In a study investigating the anticancer properties of various pyrimidine derivatives, this compound showed significant cytotoxic effects against A549 lung cancer cells. The compound induced apoptosis through the activation of caspase pathways, leading to cell death.

Case Study 2: Antimicrobial Properties

Another study assessed the antimicrobial efficacy of this compound against several bacterial strains, including E. coli and S. aureus. Results indicated that the compound exhibited bacteriostatic activity, suggesting potential for development as an antibiotic agent.

Research Findings

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. Modifications have led to derivatives with improved potency and selectivity for specific targets.

Key Findings:

- Structure-Activity Relationship (SAR) : Variations in substituents on the piperazine ring significantly affect the compound's inhibitory potency against target enzymes.

- Pharmacokinetics : Preliminary studies indicate favorable absorption and distribution profiles, making it a candidate for further pharmacological evaluation.

Q & A

Q. What crystallographic methods are recommended for resolving the compound’s 3D structure?

- Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., methanol/water mixtures).

- Data Collection : Use a synchrotron source for high-resolution (<1.0 Å) data.

- Refinement : Software like SHELXL or PHENIX refines bond lengths/angles. Monoclinic space groups (e.g., P2₁/c) are common for similar piperazine-pyrimidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.